
3-Cyclopropoxy-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C₈H₈FNO. It is a fluorinated pyridine derivative, characterized by the presence of a cyclopropoxy group at the third position and a fluorine atom at the second position of the pyridine ring.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures to achieve fluorination . Industrial production methods may involve large-scale reactions using these or similar processes, optimized for yield and purity.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The presence of the cyclopropoxy group allows for potential cyclization reactions under suitable conditions.
Common reagents used in these reactions include tetrabutylammonium fluoride, aluminum fluoride, and copper fluoride . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of agrochemicals due to their enhanced stability and bioactivity.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. The cyclopropoxy group may also play a role in modulating the compound’s overall activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Cyclopropyl-2-fluoropyridine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group, which may affect its chemical properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C8H8FNO |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
BJKCFLRHTJPGLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)

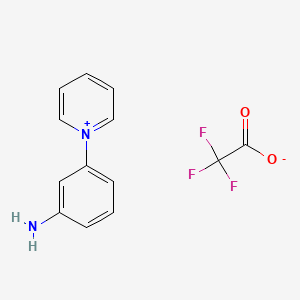
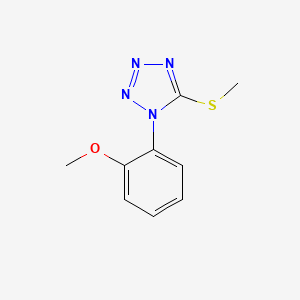

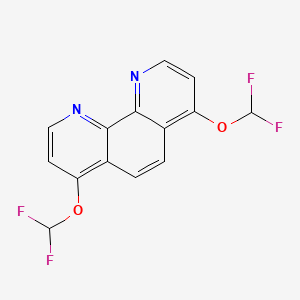
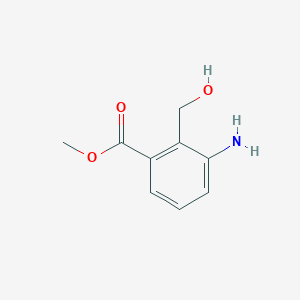
![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)
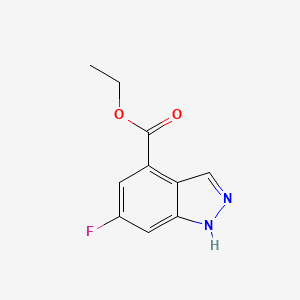
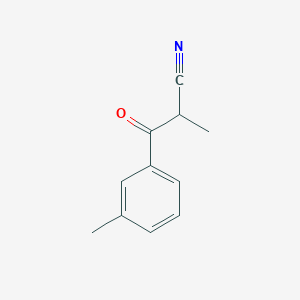

![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)
